REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[CH2:17]([NH:20][C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:24]=[C:23]([Cl:31])[C:22]=1[N+:32]([O-])=O)[CH:18]=[CH2:19]>ClCCl.O.CC[N+]1C=CC(C2C=C[N+](CC)=CC=2)=CC=1.[Br-].[Br-]>[CH2:17]([NH:20][C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[N:24]=[C:23]([Cl:31])[C:22]=1[NH2:32])[CH:18]=[CH2:19] |f:0.1.2,3.4.5,9.10.11|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
62.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
N-allyl-2-chloro-3-nitroquinolin-4-amine
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NC1=C(C(=NC2=CC=CC=C12)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
catalyst
|
Smiles
|
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-]
|
Type
|
CUSTOM
|
Details
|
The dark blue-green mixture was stirred rapidly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
FILTRATION
|
Details
|
The combined organic layers were filtered through CELITE
|
Type
|
FILTRATION
|
Details
|
filter agent
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by suction
|
Type
|
FILTRATION
|
Details
|
filter chromatography (
|
Type
|
WASH
|
Details
|
silica gel, gradient elution from 3:1 to 1:3 hexanes/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NC1=C(C(=NC2=CC=CC=C12)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.06 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |